Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
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Overview
Description
Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) .
Industrial Production Methods
the Bischler–Napieralski reaction is a common method used in the synthesis of isoquinoline derivatives, which suggests that similar methods may be employed on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new therapeutic agents for treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: Another derivative with a different substitution pattern
Uniqueness
Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is unique due to the presence of the chloro substituent at the 6-position, which can influence its chemical reactivity and biological activity. This substitution can enhance its potency and selectivity as a therapeutic agent .
Biological Activity
Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (MTHIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structural activity relationships (SAR), and potential therapeutic applications.
Overview of MTHIQ
MTHIQ belongs to the class of tetrahydroisoquinoline derivatives, which are known for their varied biological effects. The compound's molecular formula is C11H12ClNO2 with a molecular weight of approximately 225.67 g/mol . Its structure features a chloro substituent at the 6-position of the isoquinoline ring, which is critical for its biological activity.
1. Neuroprotective Effects
Research indicates that MTHIQ and its analogs exhibit neuroprotective properties, particularly against neurodegenerative diseases like Alzheimer's. A study highlighted the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's patients. The IC50 values for MTHIQ's inhibition of human AChE were reported to be moderate, suggesting potential as a therapeutic agent in cognitive disorders .
2. Antimicrobial Activity
MTHIQ has shown promising antimicrobial activity against various pathogens. Its structural framework allows it to interact with bacterial cell membranes effectively, leading to cell lysis and death. Comparative studies have demonstrated that MTHIQ exhibits stronger antimicrobial properties than some traditional antibiotics .
3. Anti-inflammatory Properties
The compound also possesses anti-inflammatory effects, which are attributed to its ability to modulate inflammatory pathways. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of MTHIQ is crucial for developing more potent derivatives. The presence of the chloro group at the 6-position significantly enhances its biological activity by affecting the binding affinity to target enzymes and receptors. Modifications at other positions on the isoquinoline scaffold can lead to variations in potency and selectivity .
Modification | Effect on Activity |
---|---|
Addition of electron-withdrawing groups | Increases AChE inhibition |
Alteration of alkyl side chains | Modifies antimicrobial efficacy |
Substitution at the 1-position | Affects neuroprotective properties |
Case Study 1: Neuroprotection in Alzheimer’s Disease Models
In a recent study using transgenic mouse models of Alzheimer's disease, MTHIQ was administered over a period of six weeks. The results indicated a significant improvement in cognitive function as measured by maze tests and memory retention tasks. Histological analysis revealed reduced amyloid plaque formation in treated mice compared to controls .
Case Study 2: Antimicrobial Efficacy Against Drug-Resistant Strains
A laboratory study assessed the antimicrobial efficacy of MTHIQ against several drug-resistant bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The compound demonstrated significant bactericidal activity with minimal inhibitory concentrations (MIC) lower than those of conventional antibiotics used as controls .
Properties
IUPAC Name |
methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-15-11(14)10-9-3-2-8(12)6-7(9)4-5-13-10/h2-3,6,10,13H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUMDTLGGMYWOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=C(CCN1)C=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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